REACTION_CXSMILES
|
C([O-])(=O)C(C1C=CC=CC=1)O.[CH3:12][N:13]([CH3:23])[CH2:14][CH2:15][C@@H:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17].O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[CH3:23][N:13]([CH3:12])[CH2:14][CH2:15][CH:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17] |f:3.4.5|
|
Name
|
62
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CC[C@H](O)C=1SC=CC1)C
|
Name
|
|
Quantity
|
125 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
375 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stirred the reaction mixture for 20 minutes at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
CUSTOM
|
Details
|
Separated the organic and aqueous layers
|
Type
|
EXTRACTION
|
Details
|
Extracted the aqueous layer with methylene chloride
|
Type
|
WASH
|
Details
|
Washed the organic layer twice with 10% sodium chloride solution
|
Type
|
DISTILLATION
|
Details
|
Distilled the solvent completely under reduced pressure at below 35° C
|
Type
|
ADDITION
|
Details
|
Added 19 liters of cyclohexane to the above reaction mixture
|
Type
|
DISTILLATION
|
Details
|
Distilled the solvent completely under reduced pressure at below 35° C
|
Type
|
ADDITION
|
Details
|
Added 125 liters of cyclohexane to the above reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Heated the reaction mixture to 40-45° C.
|
Type
|
STIRRING
|
Details
|
stirred for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 0-5° C
|
Type
|
FILTRATION
|
Details
|
Filtered the precipitated solid
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
Dried the material at 40-45° C. for 6 hours
|
Duration
|
6 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C(C1C=CC=CC=1)O.[CH3:12][N:13]([CH3:23])[CH2:14][CH2:15][C@@H:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17].O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[CH3:23][N:13]([CH3:12])[CH2:14][CH2:15][CH:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17] |f:3.4.5|
|
Name
|
62
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CC[C@H](O)C=1SC=CC1)C
|
Name
|
|
Quantity
|
125 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
375 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stirred the reaction mixture for 20 minutes at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
CUSTOM
|
Details
|
Separated the organic and aqueous layers
|
Type
|
EXTRACTION
|
Details
|
Extracted the aqueous layer with methylene chloride
|
Type
|
WASH
|
Details
|
Washed the organic layer twice with 10% sodium chloride solution
|
Type
|
DISTILLATION
|
Details
|
Distilled the solvent completely under reduced pressure at below 35° C
|
Type
|
ADDITION
|
Details
|
Added 19 liters of cyclohexane to the above reaction mixture
|
Type
|
DISTILLATION
|
Details
|
Distilled the solvent completely under reduced pressure at below 35° C
|
Type
|
ADDITION
|
Details
|
Added 125 liters of cyclohexane to the above reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Heated the reaction mixture to 40-45° C.
|
Type
|
STIRRING
|
Details
|
stirred for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 0-5° C
|
Type
|
FILTRATION
|
Details
|
Filtered the precipitated solid
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
Dried the material at 40-45° C. for 6 hours
|
Duration
|
6 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |